

High-performance liquid chromatography (HPLC) method for Caroverine quantification.

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Application Note: Quantification of Caroverine using a Validated RP-HPLC Method

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of Caroverine in pharmaceutical formulations and biological matrices using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is specific, accurate, and precise, making it suitable for routine quality control and pharmacokinetic studies.

Chromatographic Conditions

A robust isocratic RP-HPLC method was developed for the effective separation and quantification of Caroverine.[1] The optimal chromatographic conditions are summarized in the table below.



Parameter	Specification
Instrument	HPLC system with UV Detector
Column	Shimpack CLC-ODC (C18), (250 mm x 4.6 mm, 5 μm)[1][2]
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 4.9) (30:70 v/v)[1][2]
Flow Rate	1.0 mL/min
Detection Wavelength	225 nm
Injection Volume	20 μL
Column Temperature	Ambient (25°C)
Run Time	10 minutes
Elution Mode	Isocratic

Experimental Protocols Materials and Reagents

- Caroverine reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Ortho-phosphoric acid (AR grade)
- Water (HPLC grade)
- Ethyl Acetate (AR grade)
- Human plasma (for biological matrix analysis)

Preparation of Solutions



- Phosphate Buffer (pH 4.9): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 4.9 using ortho-phosphoric acid.
- Mobile Phase: Prepare a mixture of Acetonitrile and Phosphate Buffer (pH 4.9) in a 30:70 (v/v) ratio. Filter through a 0.45 μm membrane filter and degas before use.
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of Caroverine reference standard and dissolve it in 100 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2-150 μg/mL).

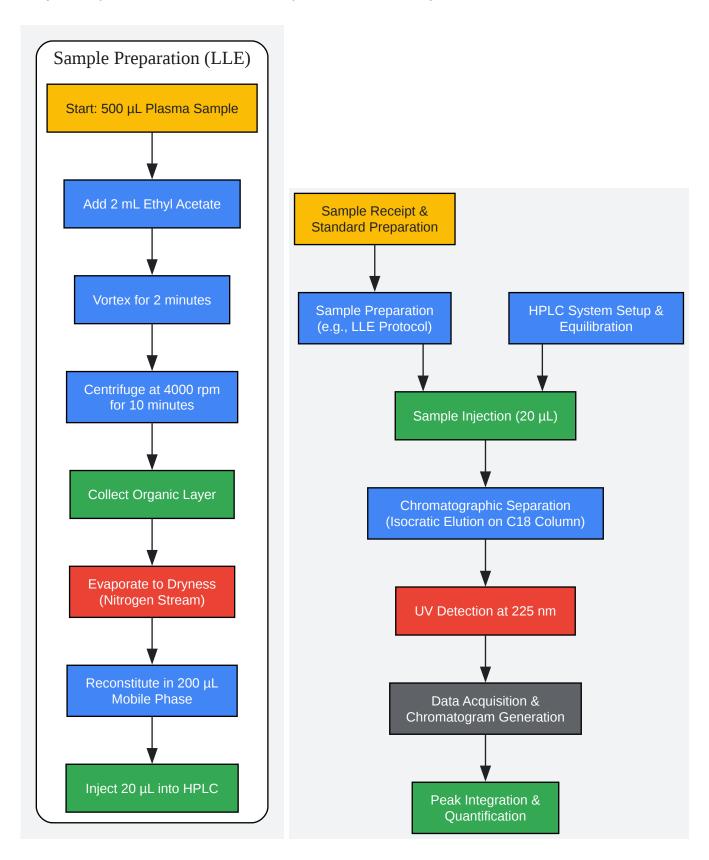
Sample Preparation Protocol (Liquid-Liquid Extraction from Plasma)

This protocol is designed for the extraction of Caroverine from a biological matrix like plasma, which is essential for pharmacokinetic studies. Liquid-liquid extraction is a widely used technique for sample clean-up in bioanalysis.

- Pipette 500 μL of plasma into a clean centrifuge tube.
- If using an internal standard, spike the plasma sample at this stage.
- Add 2 mL of ethyl acetate to the tube.
- Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
- Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μL of the mobile phase.
- Vortex for 30 seconds to ensure the analyte is fully dissolved.



Inject 20 μL of the reconstituted sample into the HPLC system.



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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [High-performance liquid chromatography (HPLC) method for Caroverine quantification.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14865579#high-performance-liquid-chromatography-hplc-method-for-caroverine-quantification]

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